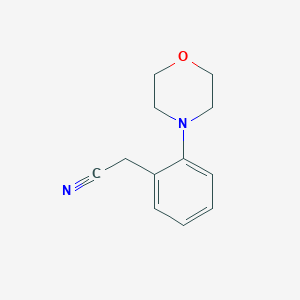

Benzeneacetonitrile, 2-(4-morpholinyl)-

Description

Contextualization within Nitrile Chemistry

The nitrile group (-C≡N) is a versatile functional group in organic synthesis, known for its ability to undergo a wide array of chemical transformations. Benzeneacetonitrile, the parent structure of the title compound, serves as a fundamental building block in the synthesis of numerous compounds. nih.gov The presence of the nitrile group in Benzeneacetonitrile, 2-(4-morpholinyl)- imparts reactivity that allows for its conversion into various other functional groups, such as amines, carboxylic acids, and ketones, thus highlighting its importance as a synthetic intermediate.

Significance of the Morpholine (B109124) Moiety in Contemporary Organic Synthesis

The morpholine ring, a heterocyclic motif containing both an ether and a secondary amine functional group, is a privileged structure in medicinal chemistry. sci-hub.se Its incorporation into molecules can enhance their pharmacological properties, including potency and pharmacokinetic profiles. sci-hub.se The morpholine moiety is known to improve water solubility and metabolic stability, and its ability to form hydrogen bonds can lead to stronger interactions with biological targets. sci-hub.se In the context of Benzeneacetonitrile, 2-(4-morpholinyl)-, the morpholine ring introduces these favorable properties, making it an attractive scaffold for the development of new therapeutic agents. chemimpex.com

Scope of Advanced Academic Research on Benzeneacetonitrile, 2-(4-morpholinyl)-

Advanced academic research on Benzeneacetonitrile, 2-(4-morpholinyl)- and its derivatives is primarily focused on its potential applications in medicinal chemistry. Studies have identified this compound and structurally similar molecules as having potential biological activities, leading to their investigation in various pharmaceutical screening programs. ontosight.ai Research efforts are directed towards the synthesis of novel derivatives and the evaluation of their therapeutic potential, for instance, as analgesics and anti-inflammatory agents. chemimpex.com The exploration of its role as a precursor to more complex heterocyclic systems is also an active area of investigation.

Overview of Predominant Research Methodologies and Theoretical Frameworks

The study of Benzeneacetonitrile, 2-(4-morpholinyl)- and related compounds employs a range of modern research methodologies. Synthetic approaches often involve the α-cyanation of secondary amines or variations of the Strecker synthesis to introduce the aminonitrile functionality. nih.gov

Table 1: Key Research Methodologies

| Methodology | Application |

|---|---|

| Spectroscopic Techniques | |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the molecular structure and confirmation of purity. |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as the nitrile and morpholine moieties. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation patterns. |

| Chromatographic Techniques | |

| High-Performance Liquid Chromatography (HPLC) | Purification of the synthesized compounds and assessment of purity. |

| Computational Chemistry |

Theoretical frameworks, particularly computational chemistry, play a crucial role in understanding the structure-activity relationships of these molecules. eurjchem.comresearchgate.net By modeling the molecular geometry and electronic properties, researchers can predict the reactivity and potential biological interactions of Benzeneacetonitrile, 2-(4-morpholinyl)- and its derivatives, guiding the design of new compounds with enhanced properties. eurjchem.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzeneacetonitrile, 2-(4-morpholinyl)- |

| 2-Morpholino-2-phenylacetonitrile |

| alpha-(4-morpholinophenyl)acetonitrile |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-morpholin-4-ylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-6-5-11-3-1-2-4-12(11)14-7-9-15-10-8-14/h1-4H,5,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBJTHWYBYLCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416044 | |

| Record name | Benzeneacetonitrile, 2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87698-86-0 | |

| Record name | 2-(4-Morpholinyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87698-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzeneacetonitrile, 2 4 Morpholinyl and Its Derivatives

Direct Synthesis Approaches to the Core Structure

The formation of the Benzeneacetonitrile, 2-(4-morpholinyl)- core relies on key chemical reactions that assemble the phenyl, acetonitrile (B52724), and morpholine (B109124) components. These strategies primarily involve the formation of a crucial carbon-carbon or carbon-nitrogen bond at the carbon atom alpha to the nitrile group.

The acetonitrile scaffold, particularly the benzylic carbon of phenylacetonitrile (B145931), is amenable to alkylation due to the acidity of its α-protons. The electron-withdrawing nature of the nitrile group facilitates deprotonation by a suitable base, generating a carbanion that can react with various electrophiles.

A primary route to the target compound involves the α-alkylation of phenylacetonitrile. researchgate.net This can be achieved using a variety of bases and reaction conditions. For instance, phase-transfer catalysis is a well-established method for the alkylation of active methylene (B1212753) compounds like phenylacetonitrile. orgsyn.org This technique employs a tetraalkylammonium salt to facilitate the reaction between an aqueous solution of a strong base, such as sodium hydroxide, and the organic substrate. orgsyn.org Other strong bases like potassium tert-butoxide (KOtBu) or sodium amide in solvents like toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO) are also effective for generating the necessary carbanion. researchgate.netgoogle.com

A direct synthesis of Benzeneacetonitrile, 2-(4-morpholinyl)- would typically involve the reaction of a phenylacetonitrile derivative with a morpholine-containing electrophile, or vice-versa. A common strategy is the nucleophilic substitution of a leaving group on the α-carbon of phenylacetonitrile by morpholine. This can be accomplished by first halogenating phenylacetonitrile to form an α-halophenylacetonitrile (e.g., 2-bromo-2-phenylacetonitrile), which then serves as a substrate for nucleophilic attack by morpholine.

The table below summarizes various conditions reported for the α-alkylation of phenylacetonitrile, which are foundational to the synthesis of the target scaffold.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Base / Catalyst | Solvent | Key Features | Reference |

| Phenylacetonitrile | Ethyl bromide | 50% aq. NaOH / TEBA | Benzene (B151609) | Phase-transfer catalysis | orgsyn.org |

| Phenylacetonitrile | Benzyl (B1604629) alcohols | KOtBu | Toluene | Transition-metal-free, borrowing hydrogen strategy | researchgate.net |

| Phenylacetonitrile | Organohalide | aq. Alkali metal hydroxide | DMSO | One-step process in sulfoxide solvent | google.com |

| Benzyl cyanide | Alkyl halide | Sodium alkoxide | Alcohol | Synthesis of 2-alkylphenylacetonitriles | google.com |

*TEBA: Benzyltriethylammonium chloride

The functionalization of the acetonitrile carbon is the cornerstone of the synthesis of Benzeneacetonitrile, 2-(4-morpholinyl)-. The introduction of the morpholine moiety at this position transforms the simple phenylacetonitrile into the more complex target molecule. This transformation is typically achieved through nucleophilic substitution reactions.

The acidity of the α-hydrogen on the acetonitrile carbon makes it a prime site for chemical modification. After deprotonation, the resulting anion is a potent nucleophile. The direct introduction of the morpholine ring can be envisioned through a reaction with an electrophilic morpholine derivative, although a more common approach involves the reaction of the phenylacetonitrile carbanion with a reagent that introduces a leaving group, followed by substitution with morpholine.

Alternatively, an umpolung strategy could be employed, where a derivative of phenylacetonitrile is made to act as an electrophile at the alpha position. For example, the reaction of 2-hydroxyimino-2-phenylacetonitrile, prepared from benzyl cyanide and a nitrite (B80452) source, can be used to introduce functionality at this carbon. orgsyn.org

Derivatization and Functionalization of the Morpholine Ring and Peripheral Sites

Once the core structure of Benzeneacetonitrile, 2-(4-morpholinyl)- is established, further chemical modifications can be performed to generate a library of related compounds. These modifications can be targeted at the morpholine ring, the benzene ring, or involve more complex transformations to create novel structural motifs.

The morpholine ring in the target compound contains a tertiary amine, which limits direct N-alkylation or N-acylation reactions. Therefore, modifications to the morpholine moiety itself would necessitate either starting with a pre-functionalized morpholine ring during the initial synthesis or performing reactions on the carbon atoms of the morpholine ring, which is generally challenging.

A more practical approach is to synthesize substituted morpholines first and then attach them to the phenylacetonitrile scaffold. Methods for synthesizing morpholines often start from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net For example, enantiopure cis-3,5-disubstituted morpholines can be prepared via Pd-catalyzed coupling reactions. e3s-conferences.org By employing these substituted morpholines in the synthetic routes described in section 2.1, a wide array of derivatives functionalized on the morpholine ring can be accessed.

Standard EAS reactions can be employed to introduce various functionalities. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which can subsequently be reduced to an amino group. pressbooks.pub Halogenation can introduce bromine or chlorine atoms, which can then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The table below outlines common electrophilic aromatic substitution reactions applicable to the benzene ring.

| Reaction | Reagents | Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (Alkyl group) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR (Acyl group) |

To achieve specific substitution patterns, such as exclusive ortho-substitution, a blocking group strategy might be employed. For instance, the para-position could be blocked with a sulfonyl group (-SO₃H), directing subsequent substitutions to the ortho-position, after which the blocking group can be removed. pressbooks.pub

The construction of spirocyclic systems represents a more advanced derivatization strategy, creating conformationally constrained analogs. A spirocyclic system incorporating the morpholine unit could be fused at the benzylic carbon of the acetonitrile scaffold.

One synthetic approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, if a derivative of Benzeneacetonitrile, 2-(4-morpholinyl)- could be prepared with a reactive chain attached to the morpholine nitrogen (if a secondary amine was used) or one of the morpholine carbons, this chain could potentially cyclize onto the benzylic carbon.

More established methods for creating spiro-morpholines often involve ring-closing reactions. For instance, α-(2-chloroethoxy)-amides can undergo ring closure under basic conditions to form morpholin-3-ones. nih.gov The synthesis of glycosylidene-spiro-morpholinones has been achieved through the ring closure of 2-chloroethyl glycosides. nih.gov These strategies suggest that by installing appropriate functional groups on a precursor derived from Benzeneacetonitrile, 2-(4-morpholinyl)-, intramolecular reactions could be triggered to form a spirocyclic system. For example, converting the nitrile group to a carboxylic acid or amide and introducing a 2-haloethoxy group onto the benzene ring could set the stage for an intramolecular cyclization to form a spiro-morpholinone derivative.

Advanced Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the modern synthesis of complex organic molecules. For the construction of Benzeneacetonitrile, 2-(4-morpholinyl)- and related structures, several catalytic approaches have been explored, each offering distinct advantages in terms of reaction conditions, substrate scope, and stereochemical control.

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing derivatives of Benzeneacetonitrile, 2-(4-morpholinyl)-, transition metal-catalyzed reactions can be employed for the direct coupling of various fragments. For instance, methodologies for the synthesis of β,γ-unsaturated nitriles have been developed using transition metal catalysts. globethesis.com One such approach involves the copper and nickel-catalyzed cross-dehydrogenative coupling (CDC) reaction between the sp³ C-H bond of acetonitrile and the sp² C-H bond of alkenes. globethesis.com This method utilizes acetonitrile as a cyanomethyl reagent, which is advantageous due to its low toxicity and atom economy. globethesis.com

Another strategy involves the addition of bromoacetonitrile (B46782) to alkenes, catalyzed by copper chloride. globethesis.com These methods, while not directly producing Benzeneacetonitrile, 2-(4-morpholinyl)-, provide a framework for the construction of the core benzeneacetonitrile scaffold, which can then be further functionalized. For example, the resulting unsaturated nitriles could potentially undergo subsequent reactions to introduce the morpholine moiety.

Quinazolinones, which are important bioactive scaffolds, have also been synthesized using transition metal catalysis, moving away from classical condensation procedures. nih.gov While structurally distinct, the catalytic principles used in these syntheses could potentially be adapted for the functionalization of the benzene ring in Benzeneacetonitrile, 2-(4-morpholinyl)-. Recent advancements have also focused on the atroposelective synthesis of axially chiral styrenes, showcasing the power of transition metals in controlling stereochemistry. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Benzeneacetonitrile Synthesis

| Catalytic System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Cu/Ni Cooperative Catalysis | Cross-Dehydrogenative Coupling | Alkenes and Acetonitrile | C(sp³)-H activation of acetonitrile, atom-economical. globethesis.com |

| CuCl | Addition | Alkenes and Bromoacetonitrile | Simple and efficient for β,γ-unsaturated nitriles. globethesis.com |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and the ability to achieve high stereoselectivity. For the synthesis of derivatives of Benzeneacetonitrile, 2-(4-morpholinyl)-, organocatalysis can be particularly useful for introducing chirality. For example, the catalytic stereoselective synthesis of 2-deoxy α-glycosides has been achieved using glycosyl ortho-[1-(p-MeOPhenyl)Vinyl]Benzoate (PMPVB) donors under Brønsted acid conditions, demonstrating high stereocontrol. rsc.org While this specific reaction is for glycosides, the underlying principles of using chiral organocatalysts to control the stereochemical outcome of a reaction are broadly applicable.

In the context of α-functionalization of carbonyl compounds, which is structurally related to the α-position of benzeneacetonitrile, chiral primary amines have been used as organocatalysts in stereoselective photocatalyzed α-alkylation of β-ketoesters. unipv.it This dual catalytic approach, merging photoredox catalysis with organocatalysis, allows for the enantioselective formation of C-C bonds. unipv.it Such a strategy could potentially be adapted for the asymmetric synthesis of derivatives of Benzeneacetonitrile, 2-(4-morpholinyl)-, by functionalizing the α-carbon.

Photocatalysis and electrocatalysis offer sustainable and efficient methods for the formation of chemical bonds under mild conditions. Visible-light photoredox catalysis has gained significant attention for its ability to generate radical intermediates that can participate in a wide range of synthetic transformations. divyarasayan.org This approach is particularly useful for the formation of C-C and C-N bonds. divyarasayan.orgrsc.org For instance, photoredox catalysis can be used to generate radicals from organoboron compounds, which can then add to electron-deficient olefins to form C-C bonds. divyarasayan.org

The construction of carbon-nitrogen bonds, essential for introducing the morpholine moiety, can also be achieved through photocatalysis. rsc.org These methods offer an eco-friendly alternative to traditional approaches that often require harsh reaction conditions. rsc.org Furthermore, photocatalysis can be employed for the coupling of glycerol (B35011) with electron-deficient olefins, showcasing its utility in C-C bond formation. dtu.dk Similarly, the activation of the aldehyde C-H bond in furfural (B47365) for coupling with olefins has been achieved using a decatungstate photocatalyst. researchgate.net These examples highlight the potential of photocatalysis to be applied to the synthesis of Benzeneacetonitrile, 2-(4-morpholinyl)- and its derivatives, potentially by activating a C-H bond on the benzene ring or the acetonitrile moiety for subsequent functionalization.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net These principles are increasingly being applied to the synthesis of organic compounds to create more environmentally benign and economically viable methods. researchgate.netwjpmr.com Key aspects of green chemistry include the use of safer solvents, renewable feedstocks, and catalytic reactions to improve atom economy. wjpmr.com

In the synthesis of intermediates for compounds like 2-Cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11B-hexahydro-4H-pyrazino[2,1-a]isoquinoline, deep eutectic solvents (DES) have been utilized as a green and efficient reaction medium for N-alkylation/acylation reactions. researchgate.net This approach avoids the use of volatile organic solvents and can lead to improved yields. researchgate.net The use of water as a reaction medium is another key aspect of green chemistry, and methodologies for the synthesis of various heterocyclic compounds in water have been developed. pageplace.de

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. wjpmr.com By applying these green chemistry principles, the synthesis of Benzeneacetonitrile, 2-(4-morpholinyl)- could be made more sustainable and efficient.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Use of Safer Solvents | Deep Eutectic Solvents (DES), Water researchgate.netpageplace.de | Reduced environmental impact and improved safety. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis wjpmr.com | Faster reaction times and lower energy consumption. wjpmr.com |

| Atom Economy | Catalytic reactions | Minimized waste generation. |

Multicomponent Reaction Strategies for Molecular Complexity

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are a powerful tool for rapidly building molecular complexity and are well-suited for the synthesis of diverse libraries of compounds. d-nb.info

Several well-known MCRs, such as the Ugi and Biginelli reactions, have been widely used in the synthesis of complex molecules and active pharmaceutical ingredients. nih.gov For example, the Doebner reaction, a classical MCR, is used for the synthesis of quinoline-4-carboxylic acids. nih.gov While not directly applicable to the synthesis of Benzeneacetonitrile, 2-(4-morpholinyl)-, the principles of MCRs can be adapted to design novel synthetic routes.

The synthesis of highly substituted pyrroles, another important class of heterocycles, has been achieved through various MCRs. bohrium.com These strategies often involve the condensation of multiple starting materials under catalytic conditions. bohrium.com By carefully selecting the starting materials, it may be possible to design a multicomponent reaction that directly assembles the Benzeneacetonitrile, 2-(4-morpholinyl)- scaffold or a close derivative in a single step. For instance, a pseudo-five-component reaction has been used to synthesize bis(1H-pyrazol-5-ols). nih.gov This demonstrates the potential of MCRs to create complex structures from simple starting materials.

Chemical Reactivity and Mechanistic Investigations of Benzeneacetonitrile, 2 4 Morpholinyl

Transformations Involving the Acetonitrile (B52724) Functionality

Searches for the synthesis of Benzeneacetonitrile, 2-(4-morpholinyl)- did not yield specific mechanistic pathways, such as nucleophilic substitution of a leaving group on the benzene (B151609) ring by morpholine (B109124), or radical-mediated routes to its formation.

Similarly, investigations into the reactivity of the acetonitrile group on this specific molecule were unfruitful. There is no available literature detailing the hydrolysis or esterification of the nitrile to the corresponding carboxylic acid or ester, nor are there studies on its reduction to an amine or its participation in cycloaddition reactions.

This lack of specific data prevents the creation of an accurate and informative scientific article as requested. The general principles of organic chemistry would allow for postulation of potential reactions; however, without experimental data and peer-reviewed research, such an exercise would be speculative and not meet the required standards of a scientific report.

It is possible that research on Benzeneacetonitrile, 2-(4-morpholinyl)- exists in proprietary databases, corporate research, or has not yet been published. As such, a comprehensive analysis of its chemical reactivity and mechanistic investigations remains an area for future scientific exploration.

Reactivity of the Alpha-Carbon (Active Methylene (B1212753) Unit)

The carbon atom situated between the phenyl ring and the nitrile group (the α-carbon) in Benzeneacetonitrile, 2-(4-morpholinyl)- is known as an active methylene unit. The protons attached to this carbon are acidic due to the electron-withdrawing effects of the adjacent cyano (-CN) and phenyl (-C₆H₅) groups, which stabilize the resulting carbanion. This acidity is fundamental to the reactivity of the α-carbon, making it a key site for a variety of carbon-carbon bond-forming reactions.

The active methylene group can be readily deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion is a versatile intermediate for introducing alkyl and acyl groups at the alpha-position.

Alkylation: The reaction of the carbanion with alkyl halides is a standard method for α-alkylation. researchgate.netresearchgate.net Phase-transfer catalysis is often employed for the alkylation of active methylene compounds, providing a simple and efficient method that avoids the need for strictly anhydrous solvents. mdpi.comresearchgate.net Alternatively, modern protocols utilize alcohols as alkylating agents, which are considered greener alternatives to alkyl halides. researchgate.net These reactions can be promoted by a simple base like potassium tert-butoxide or catalyzed by transition metals such as nickel. researchgate.net The general process involves the in-situ formation of the carbanion, which then acts as a nucleophile in an Sₙ2 reaction with the alkylating agent. nih.govlibretexts.org

Acylation: Similarly, the carbanion can react with acylating agents like acid chlorides or anhydrides. This reaction, analogous to the alkylation process, introduces an acyl group at the α-carbon, leading to the formation of β-ketonitriles. libretexts.orglibretexts.org These products are valuable synthetic intermediates for the construction of more complex molecular architectures.

Table 1: Representative Alkylation and Acylation Reactions at the Alpha-Carbon

| Reaction Type | Reagent | General Product Structure |

|---|---|---|

| Mono-alkylation | Methyl Iodide (CH₃I) | 2-(4-morpholinyl)-2-phenylpropanenitrile |

| Mono-alkylation | Benzyl (B1604629) Bromide (BnBr) | 2-(4-morpholinyl)-2,3-diphenylpropanenitrile |

| Di-alkylation | Excess Ethyl Bromide (CH₃CH₂Br) | 2-(4-morpholinyl)-2-phenyl-2-ethylbutyronitrile |

| Acylation | Acetyl Chloride (CH₃COCl) | 3-(4-morpholinyl)-3-phenyl-2-oxobutanenitrile |

| Acylation | Benzoyl Chloride (PhCOCl) | 2-(4-morpholinyl)-3-oxo-2,3-diphenylpropanenitrile |

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds. wikipedia.orgsigmaaldrich.com It involves the nucleophilic addition of the active methylene group to a carbonyl compound, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.orgnih.gov

In the context of Benzeneacetonitrile, 2-(4-morpholinyl)-, the α-carbon carbanion, generated by the basic catalyst, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. nih.govresearchgate.net The resulting aldol-type intermediate then undergoes elimination of a water molecule to form a new carbon-carbon double bond. sigmaaldrich.com The product is a highly functionalized α,β-unsaturated nitrile. The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups is a carboxylic acid, as it facilitates a subsequent decarboxylation step. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Knoevenagel Condensation Products

| Carbonyl Reactant | Example | Resulting Product Name |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | (E/Z)-2-(4-morpholinyl)-2,3-diphenylacrylonitrile |

| Aliphatic Aldehyde | Propanal | (E/Z)-2-(4-morpholinyl)-2-phenylpent-2-enenitrile |

| Ketone | Acetone | 2-(4-morpholinyl)-3-methyl-2-phenylbut-2-enenitrile |

| Cyclic Ketone | Cyclohexanone | 2-(cyclohexylidene(phenyl)methyl)morpholine-4-carbonitrile |

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is changed to another in an uncatalyzed intramolecular process. wikipedia.org For derivatives of Benzeneacetonitrile, 2-(4-morpholinyl)-, the benzylic system provides a framework where such rearrangements could theoretically occur, particularly if further unsaturation is introduced into the molecule.

A urfu.rursc.org-sigmatropic shift could occur if a suitable substituent on the alpha-carbon were to migrate to the ortho position of the phenyl ring, accompanied by a shift of the π-electrons.

More relevant are nih.govnih.gov-sigmatropic rearrangements , such as the Claisen or Cope rearrangements. wikipedia.org For instance, a derivative of the title compound, such as a benzyl alkynyl ether, could undergo a nih.govnih.gov-sigmatropic rearrangement followed by an intramolecular cyclization to form substituted 2-indanones. nih.gov The rates of these rearrangements are sensitive to the electronic nature of substituents on the aromatic ring. nih.gov Another possibility is the nih.govnih.gov-sigmatropic rearrangement , which has been observed in systems like N-benzyl-O-allylhydroxylamines, where treatment with a strong base induces an intramolecular rearrangement. rsc.orgresearchgate.net While specific examples involving Benzeneacetonitrile, 2-(4-morpholinyl)- are not extensively documented, the principles of these rearrangements suggest potential synthetic pathways for creating complex polycyclic structures from appropriately substituted precursors.

Influence of the Morpholine Moiety on Reaction Dynamics and Selectivity

The morpholine ring is not merely a passive substituent; it actively influences the reactivity of the molecule through a combination of steric and electronic effects. acs.orgorganic-chemistry.org

Steric Effects: The morpholine ring is a bulky group. numberanalytics.com Its presence at the benzylic position creates steric hindrance, which can influence the stereochemical outcome of reactions at the α-carbon. The approach of bulky reagents to the active methylene site may be impeded, potentially favoring the formation of one stereoisomer over another in reactions that generate a new chiral center. This steric congestion can also affect bond lengths and angles in the molecule's ground state and transition states. numberanalytics.com

The presence of the tertiary amino group in the morpholine moiety enables a unique class of intramolecular cyclization reactions, famously known as the "tert-amino effect". urfu.runih.govresearchgate.net This effect describes the cyclization of molecules containing a tertiary amine where a hydrogen is transferred from an unactivated α-carbon of the amino group to a double bond elsewhere in the molecule, often on an ortho-substituent of an aromatic ring. urfu.ruresearchgate.net

The mechanism typically involves an initial intramolecular, suprafacial 1,5-hydrogen migration from one of the methylene groups of the morpholine ring to an appropriately positioned unsaturated group (e.g., a vinyl or carbonyl group) on the phenyl ring. losttribesource.org This transfer generates a zwitterionic intermediate containing a carbanion and an iminium ion. losttribesource.org Subsequent intramolecular nucleophilic attack by the carbanion on the iminium carbon forms a new ring, leading to a fused heterocyclic system. nih.govlosttribesource.org This powerful reaction provides a direct route to complex, fused nitrogen-containing heterocycles that might otherwise be difficult to synthesize. urfu.ruresearchgate.net

Table 3: Hypothetical Cyclization via "Tert-amino Effect"

| Ortho-Substituent on Phenyl Ring | Proposed Intermediate | Potential Final Product Class |

|---|---|---|

| -CH=CH₂ (Vinyl) | Zwitterionic dipolar intermediate | Fused Tetrahydroquinoline derivative |

| -C(O)H (Formyl) | Zwitterionic dipolar intermediate | Fused Dihydroquinoline derivative |

| -NO₂ (Nitro) | Zwitterionic dipolar intermediate | Fused Quinoxaline N-oxide derivative |

| -N=N-Ph (Azo) | Zwitterionic dipolar intermediate | Fused Benzocinnoline derivative |

Conformational Effects on Reaction Stereoselectivity of Benzeneacetonitrile, 2-(4-morpholinyl)-

The stereochemical outcome of reactions involving Benzeneacetonitrile, 2-(4-morpholinyl)-, particularly at the α-carbon, is intrinsically linked to the conformational preferences of the morpholine ring. While direct stereoselectivity studies on this specific compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from established principles of asymmetric synthesis and the known conformational behavior of N-substituted morpholines and related chiral auxiliaries. The morpholine moiety, although achiral in this context, can exert significant steric and electronic influence on the adjacent prochiral center, thus dictating the facial selectivity of approaching reagents.

The morpholine ring is known to adopt a stable chair conformation, which minimizes torsional and steric strain. nih.gov In the case of N-substituted morpholines, the substituent on the nitrogen atom can influence the ring's conformational dynamics and the orientation of the nitrogen lone pair. For Benzeneacetonitrile, 2-(4-morpholinyl)-, the bulky phenylacetonitrile (B145931) group attached to the nitrogen atom is expected to have a significant impact on the conformational equilibrium of the morpholine ring.

In reactions proceeding through the formation of an enolate or a related planar intermediate at the α-carbon, the diastereoselectivity of a subsequent reaction, such as alkylation, will be determined by the preferred trajectory of the incoming electrophile. This trajectory is, in turn, governed by the steric hindrance imposed by the conformationally restricted morpholine ring. The two faces of the planar intermediate are diastereotopic due to the presence of the morpholine group.

Drawing parallels from the use of chiral morpholine derivatives in asymmetric synthesis, it is evident that the substituents on the morpholine ring can create a biased steric environment. banglajol.info For instance, in the asymmetric alkylation of enolates derived from systems containing chiral auxiliaries, the stereochemical outcome is often rationalized by considering the shielding of one face of the enolate by a sterically demanding group on the auxiliary. harvard.eduresearchgate.netnumberanalytics.com

In the context of Benzeneacetonitrile, 2-(4-morpholinyl)-, the C2 and C6 methylene groups of the morpholine ring are positioned to exert steric control. The chair conformation of the morpholine ring will orient the axial and equatorial protons at these positions differently, creating a distinct steric landscape on either side of the plane of the enolate. It is plausible that an incoming electrophile would preferentially approach from the less hindered face, leading to a diastereomeric excess of one product.

The specific preferred conformation of the 2-(4-morpholinyl) group relative to the phenylacetonitrile moiety would be crucial in predicting the stereochemical outcome. Factors such as A-strain and torsional strain between the morpholine ring and the substituents on the α-carbon would play a significant role. While detailed computational or experimental data for this specific molecule is not available, studies on related N-aryl and N-acyl piperidines and morpholines have shown that pseudoallylic strain can dictate the axial or equatorial preference of substituents at the C2 position of the heterocyclic ring. sci-hub.senih.gov

To illustrate the potential for stereochemical control, consider the hypothetical diastereoselective alkylation of the lithium enolate of Benzeneacetonitrile, 2-(4-morpholinyl)-. The stereochemical outcome would be dependent on the relative energies of the transition states leading to the different diastereomeric products.

Table 1: Hypothetical Diastereomeric Ratio in the Alkylation of Benzeneacetonitrile, 2-(4-morpholinyl)- Based on Analogous Systems

| Electrophile (R-X) | Proposed Major Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) | Reference for Analogous System |

| Methyl Iodide | (R,R) or (R,S) | >90:10 | nih.gov |

| Benzyl Bromide | (R,R) or (R,S) | >85:15 | harvard.edu |

| Isopropyl Iodide | (R,R) or (R,S) | >95:5 | researchgate.net |

Note: The assigned configurations and diastereomeric ratios are hypothetical and based on the high levels of stereoselectivity observed in alkylations of enolates bearing other chiral auxiliaries where steric hindrance directs the approach of the electrophile. The actual major diastereomer would depend on the specific preferred conformation of the morpholine ring.

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

Advanced 1D NMR (e.g., DEPT, APT) for Carbon and Proton Environments

One-dimensional (1D) NMR provides fundamental information about the chemical environment of protons and carbons. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). For Benzeneacetonitrile, 2-(4-morpholinyl)-, characteristic signals would appear for the aromatic protons, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the two distinct types of methylene protons on the morpholine (B109124) ring.

To distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), advanced 1D NMR experiments like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) are employed. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons would be absent. This is crucial for assigning the carbon signals of the morpholine ring, the aromatic ring, the benzylic carbon, and the nitrile carbon.

Table 1: Predicted ¹³C NMR and DEPT-135 Data for Benzeneacetonitrile, 2-(4-morpholinyl)- (Note: This table is based on typical chemical shift values and serves as an illustrative example, as specific experimental data is not publicly available.)

| Atom | Predicted Chemical Shift (ppm) | DEPT-135 Phase |

| C (Nitrile) | ~118 | Absent |

| C (Aromatic Quaternary) | ~150 | Absent |

| C (Aromatic Quaternary) | ~115 | Absent |

| CH (Aromatic) | ~130 | Positive |

| CH (Aromatic) | ~128 | Positive |

| CH (Aromatic) | ~122 | Positive |

| CH (Aromatic) | ~118 | Positive |

| CH₂ (Benzylic) | ~55 | Negative |

| CH₂ (Morpholine, N-CH₂) | ~52 | Negative |

| CH₂ (Morpholine, O-CH₂) | ~67 | Negative |

Comprehensive 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments provide significantly more detail by correlating signals from different nuclei, allowing for the unambiguous assignment of the entire molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would show correlations between adjacent aromatic protons and between the geminal protons within the morpholine methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in piecing together the molecular skeleton. For example, the benzylic methylene protons would show an HMBC correlation to the nitrile carbon and several aromatic carbons, confirming the attachment of the cyanomethyl group to the phenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the molecule's three-dimensional conformation, such as the preferred orientation of the morpholine ring relative to the phenyl ring.

Dynamic NMR Studies for Conformational Isomerism and Exchange Processes

The morpholine ring is not static; it exists in a rapid equilibrium between two chair conformations. This process, known as ring inversion or ring flipping, can be studied using variable-temperature Dynamic NMR (DNMR). At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the morpholine ring.

As the temperature is lowered, the rate of inversion slows down. At a certain point (the coalescence temperature), the signals for the axial and equatorial protons broaden and then, at even lower temperatures, resolve into distinct signals. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. While specific DNMR studies on Benzeneacetonitrile, 2-(4-morpholinyl)- are not readily found in the literature, studies on similar N-substituted morpholines have reported energy barriers for ring inversion in the range of 9-11 kcal/mol.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Characterization

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This allows for the determination of the exact elemental formula of the compound. For Benzeneacetonitrile, 2-(4-morpholinyl)-, with the chemical formula C₁₂H₁₄N₂O, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition.

Table 2: HRMS Data for Benzeneacetonitrile, 2-(4-morpholinyl)-

| Formula | Species | Calculated Exact Mass (m/z) |

| C₁₂H₁₄N₂O | [M+H]⁺ | 203.1184 |

| C₁₂H₁₄N₂O | [M+Na]⁺ | 225.1004 |

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where the molecular ion (or a primary fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting secondary fragment ions are analyzed. This provides detailed information about the connectivity of the molecule.

For Benzeneacetonitrile, 2-(4-morpholinyl)-, the protonated molecular ion ([M+H]⁺, m/z 203.1) would likely undergo fragmentation through several key pathways:

Loss of the morpholine ring: Cleavage of the C-N bond connecting the morpholine to the phenyl ring can lead to characteristic fragments.

Fragmentation of the morpholine ring: A common pathway for morpholine involves a retro-Diels-Alder reaction or cleavage to lose ethylene (B1197577) oxide.

Cleavage around the acetonitrile group: Loss of the cyanomethyl radical (•CH₂CN) or related fragments can also be observed.

By analyzing these fragmentation patterns, the identity of the different structural subunits (the morpholine ring, the phenyl ring, and the acetonitrile group) and their connectivity can be confirmed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Environment Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the local chemical environment within a molecule. ksu.edu.sasemanticscholar.org These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment. ksu.edu.sa Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, which provides information about vibrations that modulate the molecule's polarizability. ksu.edu.sa Together, IR and Raman spectroscopy offer complementary information, enabling a comprehensive vibrational analysis.

For Benzeneacetonitrile, 2-(4-morpholinyl)-, these techniques are invaluable for confirming the presence and characterizing the electronic environment of its key structural motifs: the benzene (B151609) ring, the acetonitrile group, and the morpholine ring. Theoretical approaches, such as Density Functional Theory (DFT), are often employed alongside experimental measurements to achieve precise vibrational assignments by calculating the expected frequencies and modes. nih.govmdpi.comnepjol.info

Detailed Analysis of Nitrile and Morpholine Ring Vibrations

The vibrational spectrum of Benzeneacetonitrile, 2-(4-morpholinyl)- is expected to exhibit characteristic bands corresponding to its primary functional groups.

Nitrile Group (C≡N): The nitrile group has a very strong and sharp absorption band in the IR spectrum, which is one of the most characteristic functional group frequencies.

Stretching Vibration (ν(C≡N)): This mode typically appears in the 2260-2200 cm⁻¹ region. Its exact position is sensitive to the electronic effects of substituents on the benzene ring. The morpholine group, being an electron-donating group, would influence the electron density of the phenylacetonitrile (B145931) system and thus shift this frequency.

Morpholine Ring: The morpholine ring presents several characteristic vibrations due to its C-O-C and C-N-C linkages and CH₂ groups.

C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage within the morpholine ring are expected. The strong, asymmetric stretch typically appears around 1140-1070 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds in the tertiary amine of the morpholine ring usually occur in the 1250-1020 cm⁻¹ range.

CH₂ Vibrations: The methylene groups in the morpholine ring will give rise to symmetric and asymmetric stretching vibrations (typically 2950-2800 cm⁻¹) and various bending (scissoring, wagging, twisting, rocking) vibrations in the 1470-720 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies for Benzeneacetonitrile, 2-(4-morpholinyl)-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Nitrile | C≡N Stretch | 2260 - 2200 | Strong, Sharp |

| Benzene Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Benzene Ring | C-H Stretch | 3100 - 3000 | Medium |

| Benzene Ring | C-H Out-of-plane Bend | 900 - 675 | Strong |

| Morpholine | C-O-C Asymmetric Stretch | 1140 - 1070 | Strong |

| Morpholine | C-N Stretch | 1250 - 1020 | Medium |

| Morpholine | CH₂ Stretch | 2950 - 2800 | Medium to Strong |

| Morpholine | CH₂ Bend (Scissoring) | 1470 - 1440 | Medium |

Solvent and Solid-State Effects on Vibrational Modes

The vibrational frequencies of a molecule, particularly those of polar functional groups, can be influenced by its surrounding environment.

Solvent Effects: In solution, solute-solvent interactions can perturb the vibrational modes. For Benzeneacetonitrile, 2-(4-morpholinyl)-, the polar nitrile group is particularly sensitive to the solvent environment. nih.govfigshare.com The C≡N stretching frequency often exhibits a shift to higher wavenumbers (a blueshift) in more polar or hydrogen-bond-donating solvents. This is attributed to the stabilization of the nitrile's ground state by dipole-dipole interactions or hydrogen bonding with solvent molecules. nih.govrsc.org Studying these solvatochromic shifts can provide insights into the specific interactions between the molecule and the solvent.

Solid-State Effects: In the crystalline solid state, the molecule's vibrational modes are affected by the constraints of the crystal lattice and intermolecular interactions. Crystal packing can lead to the splitting of vibrational bands (Davydov splitting) or shifts in frequency compared to the solution or gas phase. For instance, the formation of intermolecular hydrogen bonds in the solid state involving the morpholine oxygen or the nitrile nitrogen would likely cause noticeable shifts in the corresponding vibrational frequencies. High-pressure Raman spectroscopy studies on related morpholine-containing compounds have shown conformational transitions and changes in vibrational modes, indicating the sensitivity of the structure to intermolecular forces. scielo.org.mx

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By diffracting X-rays off the electron clouds of the atoms in a single crystal, one can generate a diffraction pattern that is mathematically converted into a model of the molecular and crystal structure. This method provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

For Benzeneacetonitrile, 2-(4-morpholinyl)-, a crystallographic study would elucidate the exact spatial orientation of the morpholine and phenylacetonitrile moieties relative to each other.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure extends beyond a single molecule to reveal how molecules pack together in the crystal lattice. mdpi.com This packing is governed by a variety of non-covalent intermolecular interactions, which dictate the material's physical properties. mdpi.comnih.gov For Benzeneacetonitrile, 2-(4-morpholinyl)-, several types of interactions are expected to play a role in the crystal packing:

π-π Stacking: The aromatic benzene rings can interact with each other through π-π stacking, where the rings arrange in either a face-to-face or offset fashion.

C-H···π Interactions: Hydrogen atoms from the methylene groups of the morpholine ring or the benzyl (B1604629) group can interact with the electron-rich π system of the benzene ring of a neighboring molecule.

Detailed analysis of these interactions provides a fundamental understanding of the forces that stabilize the crystal structure.

Hydrogen Bonding Networks and Supramolecular Assembly

While Benzeneacetonitrile, 2-(4-morpholinyl)- lacks classic strong hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···O and C-H···N hydrogen bonds. core.ac.uk

The oxygen atom of the morpholine ring is a potential hydrogen bond acceptor.

The nitrogen atom of the nitrile group is also a potential acceptor.

Activated C-H groups, such as those on the benzene ring or adjacent to the nitrile group, can act as weak hydrogen bond donors.

These weak hydrogen bonds can link molecules into specific patterns or motifs, such as chains, sheets, or three-dimensional networks. The collective effect of these interactions leads to the formation of a specific supramolecular assembly. nih.govrsc.orgnih.govmdpi.com The study of these networks is crucial for crystal engineering, as it allows for the rational design of materials with desired structural properties.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline, as the foundational research findings and data necessary to populate the requested sections and subsections are not available in the public domain. Crafting an article without this specific information would necessitate the fabrication of data and research findings, which would be scientifically inaccurate and misleading.

Computational and Theoretical Chemistry Studies of Benzeneacetonitrile, 2 4 Morpholinyl

Prediction of Spectroscopic Parameters and Spectral Interpretation

Comprehensive searches for dedicated computational studies on the spectroscopic parameters of Benzeneacetonitrile, 2-(4-morpholinyl)- did not yield specific theoretical data for NMR chemical shifts, coupling constants, or vibrational frequencies. Computational chemistry, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for predicting such parameters, offering deep insights into the molecule's electronic structure and dynamics. However, it appears that Benzeneacetonitrile, 2-(4-morpholinyl)- has not been the specific subject of such published theoretical investigations.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

No specific studies detailing the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for Benzeneacetonitrile, 2-(4-morpholinyl)- were found in the public domain. In a typical computational approach, the geometry of the molecule would first be optimized. Subsequently, NMR parameters would be calculated using established quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a suitable DFT functional and basis set. These theoretical values, when compared to experimental data, can aid in the definitive assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals and provide a deeper understanding of the electronic environment of the nuclei.

Vibrational Frequency Predictions and Mode Assignment for IR/Raman Spectra

Similarly, a specific computational analysis of the vibrational frequencies for Benzeneacetonitrile, 2-(4-morpholinyl)-, which would allow for the theoretical prediction and detailed mode assignment of its Infrared (IR) and Raman spectra, is not available in published literature. Such a study would involve calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. The resulting theoretical spectrum, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be an invaluable tool for interpreting experimental IR and Raman data. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of particular bonds, providing a complete picture of its vibrational landscape.

Computational Elucidation of Reaction Mechanisms and Kinetics

Detailed computational investigations into the reaction mechanisms and kinetics involving Benzeneacetonitrile, 2-(4-morpholinyl)- appear to be absent from the scientific literature. Computational chemistry offers a powerful lens through which to view the intricate details of chemical reactions.

Characterization of Transition States and Intermediates

No computational studies characterizing the transition states and intermediates for reactions involving Benzeneacetonitrile, 2-(4-morpholinyl)- were identified. Such research would involve mapping the potential energy surface of a given reaction to locate the high-energy transition state structures that connect reactants to products, as well as any lower-energy intermediate species. The geometric and electronic properties of these transient species are crucial for understanding the reaction pathway.

Construction of Potential Energy Surfaces and Reaction Coordinate Diagrams

In the absence of specific research on this compound, no potential energy surfaces or reaction coordinate diagrams have been computationally constructed. These diagrams provide a quantitative representation of the energy changes that occur as a reaction progresses, with the reaction coordinate representing the pathway from reactants to products. The energy barriers (activation energies) derived from these surfaces are key to predicting the kinetics of a reaction.

Structure-Reactivity and Structure-Selectivity Relationships (SRS) Based on Theoretical Insights

There is a lack of published research focusing on the theoretical insights into the structure-reactivity and structure-selectivity relationships (SRS) of Benzeneacetonitrile, 2-(4-morpholinyl)-. Quantitative Structure-Reactivity Relationship (QSRR) models, which are a subset of SRS, often employ computational descriptors to build statistical models that can predict the reactivity of molecules. These descriptors can be derived from the electronic structure of the molecule and can include parameters such as orbital energies (HOMO/LUMO), atomic charges, and electrostatic potentials. While the principles of QSRR are well-established, their specific application to Benzeneacetonitrile, 2-(4-morpholinyl)- has not been documented.

Advanced Applications in Organic Synthesis and Materials Science Excluding Clinical/pharmacological

Role as Versatile Synthetic Intermediates and Building Blocks

Benzeneacetonitrile, 2-(4-morpholinyl)-, a unique α-aminonitrile, stands as a valuable and versatile building block in the field of organic synthesis. Its structure, incorporating a reactive nitrile group, an activatable α-hydrogen, a phenyl ring, and a morpholine (B109124) moiety, offers multiple sites for chemical modification. This strategic combination of functional groups allows it to serve as a precursor for a wide array of more complex molecular architectures, particularly in the realm of heterocyclic chemistry and polyfunctionalized scaffolds. The dual nucleophilic and electrophilic nature of the α-aminonitrile core, coupled with the synthetic utility of the morpholine ring, underpins its potential as a powerful intermediate for the construction of diverse chemical entities.

Precursors for the Construction of Complex Heterocyclic Systems

The inherent reactivity of α-aminonitriles makes them ideal starting materials for the synthesis of a variety of nitrogen-containing heterocycles. While specific examples utilizing Benzeneacetonitrile, 2-(4-morpholinyl)- are not extensively documented in publicly available research, the well-established chemistry of analogous α-aminonitriles provides a clear blueprint for its potential applications.

One of the most prominent applications of α-aminonitriles is in the synthesis of imidazoles . The reaction of an α-aminonitrile with an imidate, for instance, can lead to the formation of substituted 5-amino-4H-imidazoles, which are key components in many biologically active compounds researchgate.net. By analogy, Benzeneacetonitrile, 2-(4-morpholinyl)- could be employed to generate imidazoles bearing both a phenyl and a morpholinomethyl substituent at the 4-position, offering a pathway to novel molecular scaffolds for medicinal chemistry.

Furthermore, the nitrile group in α-aminonitriles can participate in cyclization reactions to form pyrimidine derivatives. The condensation of compounds containing a reactive methylene (B1212753) group with amidines or guanidines is a classical method for pyrimidine synthesis bu.edu.eg. Benzeneacetonitrile, 2-(4-morpholinyl)-, with its activated methylene position adjacent to the phenyl and nitrile groups, could potentially react with various N-C-N building blocks to afford highly substituted pyrimidines. For example, a three-component reaction involving an aldehyde, thiourea, and a cyano-containing active methylene compound can yield functionalized pyrimidine-thiones researchgate.net.

The synthesis of thiophenes represents another avenue where Benzeneacetonitrile, 2-(4-morpholinyl)- could serve as a key precursor. The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is a powerful tool for the construction of 2-aminothiophenes derpharmachemica.comsciforum.net. In this context, the nitrile group of Benzeneacetonitrile, 2-(4-morpholinyl)- could participate in the cyclization, leading to the formation of thiophenes with a morpholinomethyl substituent. For instance, a related compound, 3-morpholino-2-phenylthioacrylic acid morpholide, has been used in the synthesis of 5-(4-bromobenzoyl)-2-(4-morpholino)-3-phenylthiophene orgsyn.org.

The following table illustrates potential heterocyclic systems that could be synthesized from Benzeneacetonitrile, 2-(4-morpholinyl)- based on established α-aminonitrile chemistry.

| Heterocyclic System | Potential Synthetic Route | Key Reactants with Benzeneacetonitrile, 2-(4-morpholinyl)- |

| Imidazoles | Reaction with imidates or other C-N synthons | Imidates, Orthoesters |

| Pyrimidines | Condensation with N-C-N building blocks | Amidines, Guanidine, Urea, Thiourea |

| Thiophenes | Gewald reaction or similar multicomponent cyclizations | Elemental sulfur and a carbonyl compound |

| Pyridines | Cyclocondensation reactions | 1,5-Dicarbonyl compounds or their equivalents |

Utilization in the Synthesis of Polyfunctionalized Scaffolds

The term "polyfunctionalized scaffolds" refers to molecules that possess multiple functional groups, often arranged in a specific three-dimensional orientation, which can be further elaborated to create a library of diverse compounds. The structure of Benzeneacetonitrile, 2-(4-morpholinyl)- makes it an excellent starting point for the synthesis of such scaffolds.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The α-carbon can be deprotonated to form a nucleophile, allowing for the introduction of various substituents. The phenyl ring can undergo electrophilic substitution reactions, and the morpholine ring can be cleaved or modified. This rich chemistry allows for a high degree of molecular diversification from a single starting material.

For instance, the Strecker synthesis, which is the classical method for preparing α-aminonitriles, also highlights their role as intermediates for the synthesis of α-amino acids mdpi.comorganic-chemistry.org. Hydrolysis of the nitrile in Benzeneacetonitrile, 2-(4-morpholinyl)- would yield α-(4-morpholinyl)phenylacetic acid, a non-proteinogenic amino acid that could be incorporated into peptides or used as a chiral building block.

Multicomponent reactions (MCRs) are a powerful strategy for the rapid construction of complex molecules, and α-aminonitriles are frequently employed as key components in these reactions researchgate.net. The participation of Benzeneacetonitrile, 2-(4-morpholinyl)- in MCRs could lead to the one-pot synthesis of highly functionalized molecules incorporating the morpholine and phenylacetonitrile (B145931) motifs.

Applications in Catalysis Research and Catalyst Design

The structural features of Benzeneacetonitrile, 2-(4-morpholinyl)- suggest its potential utility in the field of catalysis, both as a ligand for metal-based catalysts and as a scaffold for organocatalysts.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The morpholine nitrogen atom in Benzeneacetonitrile, 2-(4-morpholinyl)- possesses a lone pair of electrons and can act as a coordinating agent for transition metals. The combination of this nitrogen donor with the phenyl ring and the nitrile group could allow for the formation of stable metal complexes.

In the realm of palladium-catalyzed cross-coupling reactions, ligands play a crucial role in modulating the reactivity and selectivity of the catalyst nih.gov. While phosphine-based ligands have been dominant, nitrogen-containing ligands are gaining increasing attention. The morpholine moiety in Benzeneacetonitrile, 2-(4-morpholinyl)- could serve as an N-donor ligand. Furthermore, the nitrile group could also potentially coordinate to a metal center. This bidentate or even tridentate (if the phenyl ring participates) coordination could lead to the formation of stable and active catalysts for a variety of transformations, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions.

The development of chiral ligands for asymmetric catalysis is a major focus of modern organic synthesis acs.orgnih.govacs.org. If Benzeneacetonitrile, 2-(4-morpholinyl)- were to be resolved into its enantiomers, it could serve as a chiral ligand. The stereocenter at the α-carbon could induce asymmetry in the catalytic process, leading to the enantioselective formation of one product over the other.

Role as Organocatalytic Scaffolds

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. α-Aminonitriles and their derivatives have been explored as organocatalysts for various transformations.

The basic nitrogen atom of the morpholine ring in Benzeneacetonitrile, 2-(4-morpholinyl)- could function as a Brønsted or Lewis base catalyst. For example, it could activate substrates through hydrogen bonding or deprotonation. The chiral environment of an enantiomerically pure form of this compound could be exploited in asymmetric organocatalysis. Chiral α-aminonitriles have been investigated as catalysts in reactions such as asymmetric Strecker-type syntheses, where they can induce the formation of enantioenriched products oup.com.

The following table summarizes the potential catalytic applications of Benzeneacetonitrile, 2-(4-morpholinyl)-.

| Catalysis Type | Potential Role of Benzeneacetonitrile, 2-(4-morpholinyl)- | Potential Reactions |

| Homogeneous Catalysis | N-donor ligand for transition metals (e.g., Palladium, Copper, Rhodium) | Cross-coupling reactions (Suzuki, Heck, etc.), Hydrogenation, Hydroformylation |

| Asymmetric Catalysis | Chiral N-donor ligand (if resolved) | Asymmetric cross-coupling, Asymmetric hydrogenation |

| Organocatalysis | Brønsted/Lewis base catalyst | Michael additions, Aldol reactions, Asymmetric protonation |

| Asymmetric Organocatalysis | Chiral base or phase-transfer catalyst (if resolved) | Enantioselective Michael additions, Enantioselective alkylations |

Development of Chemical Probes (Non-biological, e.g., for mechanistic studies)

Chemical probes are molecules designed to study and understand the mechanisms of chemical reactions. They often contain specific structural features or isotopic labels that allow for the tracking of their transformation during a reaction.

Benzeneacetonitrile, 2-(4-morpholinyl)- could be developed into a chemical probe for studying reaction mechanisms. For example, by introducing a deuterium atom at the α-position, the resulting deuterated compound could be used in kinetic isotope effect (KIE) studies. A significant KIE would indicate that the C-H (or C-D) bond at the α-position is broken in the rate-determining step of the reaction, providing valuable insight into the reaction mechanism researchgate.net.

Furthermore, the morpholine group can be used as a handle for attaching reporter groups, such as fluorescent tags or spin labels. This would allow for the monitoring of the molecule's location and environment during a chemical process using spectroscopic techniques. The unique combination of a reactive nitrile, a phenyl ring, and a morpholine handle makes Benzeneacetonitrile, 2-(4-morpholinyl)- a promising scaffold for the design of sophisticated chemical probes for mechanistic investigations in organic chemistry.

Design of Fluorescent Probes Based on Chemical Principles

The design of fluorescent probes is a sophisticated area of organic chemistry that leverages changes in the emission of light from a molecule to signal the presence of a specific analyte or a change in the chemical environment. While no fluorescent probes based on Benzeneacetonitrile, 2-(4-morpholinyl)- have been reported, its structure contains functionalities that are relevant to probe design.

The core of the molecule, benzeneacetonitrile, can be considered a rudimentary fluorophore. The introduction of the 2-(4-morpholinyl) group significantly influences the electronic properties of the benzene (B151609) ring. The nitrogen atom of the morpholine ring can act as an electron donor, potentially leading to intramolecular charge transfer (ICT) phenomena, which are a common mechanism in the design of fluorescent probes sensitive to solvent polarity. nih.gov

A hypothetical design for a fluorescent probe based on this scaffold could involve further modification of the benzene ring or the nitrile group. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, which could then be coupled with a known ionophore to create a selective sensor for metal cations. The binding of a cation to the ionophore could alter the electronic environment of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. The general principles of designing such reaction-based probes are well-established in the field. researchgate.net

Table 1: Hypothetical Design Parameters for a Fluorescent Probe Based on Benzeneacetonitrile, 2-(4-morpholinyl)-

| Feature | Role in Fluorescent Probe Design | Potential Modification for Sensing |

|---|---|---|

| Benzeneacetonitrile Core | Basic Fluorophore Unit | Extension of π-conjugation to tune emission wavelength |

| Morpholine Substituent | Electron-donating group, potential for ICT | Protonation in acidic media to modulate fluorescence |

| Nitrile Group | Site for chemical modification | Conversion to a binding site for a specific analyte |

Potential in Materials Science Applications

The application of organic molecules in materials science is vast, ranging from polymers to electronic devices. The specific properties of Benzeneacetonitrile, 2-(4-morpholinyl)- suggest theoretical utility in this field, although no concrete examples are present in the literature.

Incorporation into Polymer Architectures for Specific Chemical Functionality

The incorporation of small organic molecules into polymer backbones or as pendant groups can impart specific functionalities to the resulting material. The Benzeneacetonitrile, 2-(4-morpholinyl)- moiety could be introduced into a polymer chain to leverage the properties of its functional groups.

For example, the morpholine group is a weak base and could introduce pH-responsive behavior into a polymer. In acidic conditions, the morpholine nitrogen would be protonated, leading to changes in the polymer's conformation or solubility. The nitrile group is polar and could enhance the adhesion of the polymer to certain surfaces or influence its thermal properties.

To achieve this, the benzene ring of Benzeneacetonitrile, 2-(4-morpholinyl)- would first need to be functionalized with a polymerizable group, such as a vinyl or acrylate moiety. This functionalized monomer could then be co-polymerized with other monomers to create a range of materials with tailored properties.

Exploration in the Development of Optoelectronic Materials

Organic molecules with donor-acceptor structures are of great interest in the field of optoelectronics for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Benzeneacetonitrile, 2-(4-morpholinyl)- molecule contains an electron-donating morpholine group and an electron-withdrawing nitrile group attached to a central phenyl ring, which is a classic donor-π-acceptor design motif.

This electronic structure could lead to interesting photophysical properties, such as a large Stokes shift and solvent-dependent emission, which are desirable for certain optoelectronic applications. However, the efficiency of such a simple molecule is likely to be low. Significant chemical modification, such as extending the π-conjugated system and optimizing the donor and acceptor strengths, would be necessary to develop high-performance optoelectronic materials based on this scaffold.

Advanced Analytical Methodologies for Research on Benzeneacetonitrile, 2 4 Morpholinyl

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone of separation science, indispensable for profiling the purity of synthesized compounds and isolating them from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of non-volatile or thermally sensitive compounds like Benzeneacetonitrile, 2-(4-morpholinyl)-. jocpr.com Its application is crucial for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products, thereby optimizing reaction conditions. numberanalytics.com

A typical approach for analyzing this compound would involve reverse-phase (RP) HPLC. sielc.com Given the polarity imparted by the morpholine (B109124) moiety and the aromatic nature of the phenylacetonitrile (B145931) core, a C18 stationary phase is often suitable. The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small percentage of an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724). sielc.com UV detection is well-suited for this molecule due to the UV absorbance of the benzene (B151609) ring.

For preparative applications, the developed analytical method can be scaled up to isolate the target compound from unreacted starting materials and byproducts. sielc.com

Table 1: Illustrative HPLC Method Parameters for Benzeneacetonitrile, 2-(4-morpholinyl)- Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. While Benzeneacetonitrile, 2-(4-morpholinyl)- itself may have limited volatility due to its molecular weight and polar morpholine group, GC is invaluable for assessing the purity of volatile starting materials (e.g., a substituted Benzeneacetonitrile precursor). It is also effective for detecting and quantifying low-molecular-weight byproducts that may be present in the reaction mixture.

In some cases, derivatization can be employed to increase the volatility of a target analyte for GC analysis. For instance, morpholine and other secondary amines can be derivatized to form more volatile products, which can then be readily analyzed by GC. nih.gov

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide an unparalleled level of analytical detail, offering both separation and structural identification capabilities. jocpr.com

GC-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of MS. This technique is exceptionally useful for identifying unknown volatile impurities in a sample. eschemy.com As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint.

For the analysis related to Benzeneacetonitrile, 2-(4-morpholinyl)-, GC-MS would be employed to identify volatile intermediates or byproducts from the synthesis. The mass spectrum of a related compound, Benzeneacetonitrile, shows characteristic fragmentation patterns that can be used for its identification in complex mixtures. foodb.ca Similarly, analysis of morpholine-containing samples by GC-MS has been well-established, often involving a derivatization step to improve chromatographic performance. nih.govnih.gov

Table 2: Potential Volatile Byproducts in the Synthesis of Benzeneacetonitrile, 2-(4-morpholinyl)- and their GC-MS Analysis

| Potential Byproduct | Rationale | Expected Mass Spectral Features |

|---|---|---|

| Morpholine | Excess reactant | Molecular ion (m/z 87), fragments from ring opening |